1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzodioxine ring with a piperidine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the piperidine group through a series of condensation and substitution reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters ensures consistency and quality. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxine ring, potentially forming quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzodioxine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary widely but often involve bases or acids to facilitate the reaction.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can act as an inhibitor or activator. The benzodioxine ring and piperidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidine: Lacks the amine group, which may alter its reactivity and biological activity.
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)morpholine: Contains a morpholine ring instead of piperidine, potentially affecting its pharmacological profile.
Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13H,5-9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJRIKIDGGEIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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